![molecular formula C10H11Br2N B13300900 N-[(3,4-dibromophenyl)methyl]cyclopropanamine](/img/structure/B13300900.png)
N-[(3,4-dibromophenyl)methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,4-dibromophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H11Br2N and a molecular weight of 305.01 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, with a dibromophenyl group attached to the nitrogen atom. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dibromophenyl)methyl]cyclopropanamine typically involves the reaction of 3,4-dibromobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3,4-dibromophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The dibromo groups can be reduced to form mono-bromo or de-brominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides in polar solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of mono-bromo or de-brominated derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3,4-dibromophenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(3,4-dibromophenyl)methyl]cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and dibromophenyl group may contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter systems and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3,5-dibromophenyl)methyl]cyclopropanamine
- N-[(2,4-dibromophenyl)methyl]cyclopropanamine
- N-[(3,4-dichlorophenyl)methyl]cyclopropanamine
Uniqueness
N-[(3,4-dibromophenyl)methyl]cyclopropanamine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different pharmacological and chemical properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H11Br2N |
|---|---|
Molekulargewicht |
305.01 g/mol |
IUPAC-Name |
N-[(3,4-dibromophenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H11Br2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 |
InChI-Schlüssel |
XVVKLBFXGIZWPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2=CC(=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


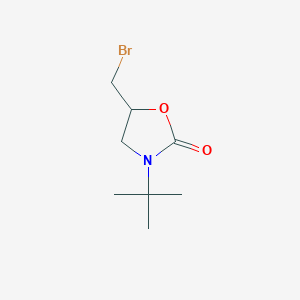
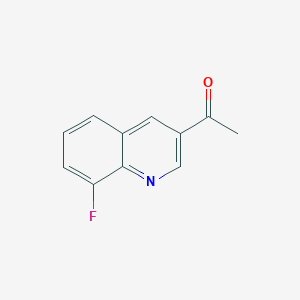
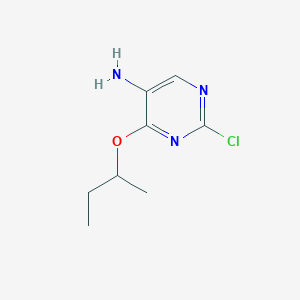
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)

amine](/img/structure/B13300865.png)
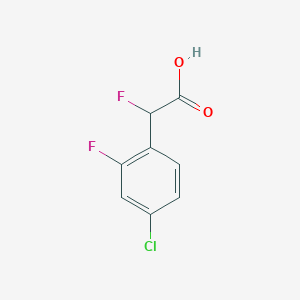
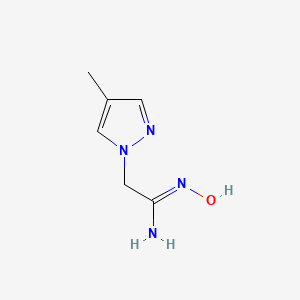
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
![2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
![{Spiro[4.5]decan-1-yl}methanol](/img/structure/B13300894.png)
![3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13300901.png)
